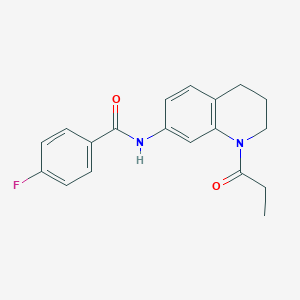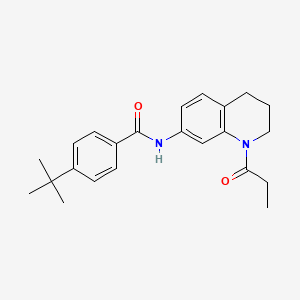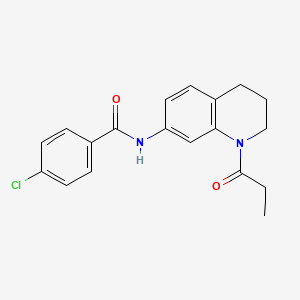
4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound with the CAS Number: 946267-05-6. The IUPAC name for this compound is 4-fluoro-N-(1,2,3,4-tetrahydro-5-quinolinyl)benzamide . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15FN2O/c17-12-8-6-11(7-9-12)16(20)19-15-5-1-4-14-13(15)3-2-10-18-14/h1,4-9,18H,2-3,10H2,(H,19,20) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.31 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
4F-N-PTHQ has been studied for its potential pharmacological applications. It has been found to be a potent agonist of the G-protein-coupled receptor GPR17, and it has been shown to be effective in reducing inflammation and promoting neuroprotection in animal models. It has also been found to be effective in reducing the symptoms of multiple sclerosis in animal models. Additionally, 4F-N-PTHQ has been found to be effective in reducing the symptoms of Parkinson’s disease in animal models.
Mecanismo De Acción
The mechanism of action of 4F-N-PTHQ is not yet fully understood. However, it is believed to act as a potent agonist of GPR17, which is a G-protein-coupled receptor that is involved in the regulation of inflammation and neuroprotection. It is believed that 4F-N-PTHQ binds to GPR17 and activates its signaling pathway, which leads to the inhibition of inflammatory responses and the promotion of neuroprotection.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F-N-PTHQ have been studied in animal models. It has been found to reduce inflammation and promote neuroprotection in animal models. Additionally, it has been found to reduce the symptoms of multiple sclerosis and Parkinson’s disease in animal models. It is believed that 4F-N-PTHQ acts as a potent agonist of GPR17, which leads to the inhibition of inflammatory responses and the promotion of neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4F-N-PTHQ in laboratory experiments include its ability to reduce inflammation and promote neuroprotection in animal models. Additionally, it has been found to be effective in reducing the symptoms of multiple sclerosis and Parkinson’s disease in animal models. The main limitation of using 4F-N-PTHQ in laboratory experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
For research into 4F-N-PTHQ include further studies into its mechanism of action, its effects on other diseases and conditions, and its potential use in clinical trials. Additionally, further studies into the safety and efficacy of 4F-N-PTHQ in humans would be beneficial. Finally, further research into the synthesis of 4F-N-PTHQ and its derivatives would be beneficial.
Métodos De Síntesis
The synthesis of 4F-N-PTHQ is a multi-step process. The first step is the synthesis of the quinoline core, which is accomplished by reacting 1-bromo-2,3,4,5-tetrahydroquinoline with potassium carbonate in dimethylformamide. The second step is the formation of the pyridine ring, which is accomplished by reacting the quinoline core with ethyl chloroformate in acetonitrile. The third step is the formation of the benzamide moiety, which is accomplished by reacting the pyridine core with 1-bromobutane in the presence of sodium hydroxide. The fourth and final step is the formation of the 4F-N-PTHQ, which is accomplished by reacting the benzamide moiety with 4-fluorobenzoyl chloride in the presence of potassium carbonate and dimethylformamide.
Propiedades
IUPAC Name |
4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-3-4-13-7-10-16(12-17(13)22)21-19(24)14-5-8-15(20)9-6-14/h5-10,12H,2-4,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGOCPXBJFBMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














